(2E)-3-(4-chlorophenyl)-N-(pentan-2-yl)prop-2-enamide
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Overview
Description
(2E)-3-(4-chlorophenyl)-N-(pentan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group and a pentan-2-yl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chlorophenyl)-N-(pentan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and pentan-2-amine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with pentan-2-amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amide or alkyl groups.
Reduction: Reduction reactions can occur at the double bond or the amide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alkane or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (2E)-3-(4-chlorophenyl)-N-(pentan-2-yl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-bromophenyl)-N-(pentan-2-yl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-3-(4-fluorophenyl)-N-(pentan-2-yl)prop-2-enamide: Similar structure but with a fluorine atom instead of chlorine.
(2E)-3-(4-methylphenyl)-N-(pentan-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-3-(4-chlorophenyl)-N-(pentan-2-yl)prop-2-enamide can influence its reactivity and biological activity, making it unique compared to its analogs. Chlorine atoms can affect the compound’s electronic properties and its interactions with biological targets.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-pentan-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-3-4-11(2)16-14(17)10-7-12-5-8-13(15)9-6-12/h5-11H,3-4H2,1-2H3,(H,16,17)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKPIAOXHIEJBE-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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